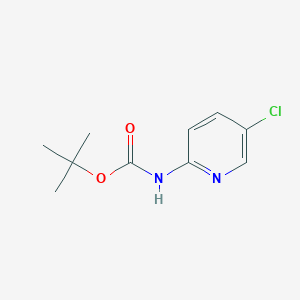

tert-Butyl 5-Chloropyridin-2-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZBERPWXUYBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674814 | |

| Record name | tert-Butyl (5-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354503-86-9 | |

| Record name | tert-Butyl (5-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 5-chloropyridin-2-ylcarbamate

Foreword: The Strategic Importance of tert-Butyl 5-chloropyridin-2-ylcarbamate in Modern Drug Discovery

In the landscape of pharmaceutical development, the strategic synthesis of key intermediates is a cornerstone of innovation and efficiency. Among these, this compound emerges as a molecule of significant interest. Its structural motif, featuring a Boc-protected aminopyridine core, serves as a versatile building block in the synthesis of a variety of biologically active compounds. Notably, it is a crucial intermediate in the manufacturing of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[1][2] This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this pivotal compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind the experimental design, ensuring a robust and reproducible methodology.

I. Synthesis of this compound: A Mechanistic and Practical Overview

The synthesis of this compound is most effectively achieved through the protection of the amino group of 2-amino-5-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction, commonly known as Boc protection, is a fundamental transformation in organic synthesis.[3]

Reaction Scheme

The overall transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Insights: The Role of Base and Catalyst

The Boc protection of an amine with di-tert-butyl dicarbonate can proceed without a base, but the reaction is often slow. The inclusion of a non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product.

For less nucleophilic amines, such as 2-amino-5-chloropyridine, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction rate. DMAP acts as a nucleophilic catalyst by first reacting with Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the aminopyridine than Boc anhydride itself.

The catalytic cycle is illustrated below:

Caption: Catalytic role of DMAP in the Boc protection of 2-amino-5-chloropyridine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Boc protection of aminopyridines.

Materials:

-

2-Amino-5-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous dichloromethane to the reaction mixture at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

II. Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following analytical techniques are essential for a complete characterization profile.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring and a singlet for the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbonyl group, and C-N stretching. |

| Mass Spec. | The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. Based on data from structurally similar compounds, the following chemical shifts are anticipated for this compound in CDCl₃:

-

δ ~8.2 ppm (d, 1H): Proton at the 6-position of the pyridine ring.

-

δ ~7.6 ppm (dd, 1H): Proton at the 4-position of the pyridine ring.

-

δ ~7.9 ppm (d, 1H): Proton at the 3-position of the pyridine ring.

-

δ ~7.5 ppm (s, 1H): N-H proton of the carbamate.

-

δ ~1.5 ppm (s, 9H): Protons of the tert-butyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Expected chemical shifts in CDCl₃ are:

-

δ ~152 ppm: Carbonyl carbon of the carbamate.

-

δ ~148 ppm: C2 carbon of the pyridine ring.

-

δ ~146 ppm: C6 carbon of the pyridine ring.

-

δ ~138 ppm: C4 carbon of the pyridine ring.

-

δ ~128 ppm: C5 carbon of the pyridine ring.

-

δ ~115 ppm: C3 carbon of the pyridine ring.

-

δ ~81 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands are expected at:

-

~3300-3400 cm⁻¹: N-H stretching vibration of the carbamate.

-

~2980 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1720-1740 cm⁻¹: C=O stretching of the carbamate carbonyl group.

-

~1580-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

~1250 cm⁻¹: C-N stretching.

-

~1160 cm⁻¹: C-O stretching of the carbamate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₃ClN₂O₂), the expected molecular weight is approximately 228.67 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 229. A characteristic fragment corresponding to the loss of the tert-butyl group ([M-56]⁺) would also be expected.

III. Workflow for Synthesis and Characterization

The following diagram outlines the comprehensive workflow from synthesis to full characterization of this compound.

Caption: A comprehensive workflow for the synthesis and characterization of this compound.

IV. Conclusion and Future Perspectives

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The presented protocol, grounded in established chemical principles, offers a reliable method for obtaining this key pharmaceutical intermediate. The comprehensive characterization data serves as a benchmark for quality control and assurance in a research and development setting. As the demand for novel therapeutics continues to grow, the efficient and well-characterized synthesis of such pivotal building blocks will remain a critical endeavor in the advancement of medicinal chemistry.

V. References

-

tert-Butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate | C10H14ClN3O2 | CID 86669510 . PubChem. Available at: [Link]

-

Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate . Google Patents. Available at:

-

Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate . Google Patents. Available at:

-

Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate . Google Patents. Available at:

-

tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate . PubChem. Available at: [Link]

-

Supporting Information for... . Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses. Available at: [Link]

-

tert-Butyl carbamate . NIST WebBook. Available at: [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

-

tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 . PubChem. Available at: [Link]

-

tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts . SpectraBase. Available at: [Link]

Sources

An In-depth Technical Guide to tert-Butyl 5-chloropyridin-2-ylcarbamate: Physicochemical Properties and Synthetic Insights

This guide provides a comprehensive technical overview of tert-Butyl 5-chloropyridin-2-ylcarbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, analytical methodologies, synthetic pathways, and safety considerations of this important compound.

Introduction: A Pivotal Building Block in Modern Drug Discovery

This compound (CAS No. 354503-86-9) has emerged as a critical building block, most notably in the synthesis of the anticoagulant drug Edoxaban.[1] Edoxaban is a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade.[1] The structural features of this compound, particularly the presence of the 5-chloropyridine moiety and the tert-butoxycarbonyl (Boc) protecting group, make it an ideal precursor for the construction of more complex bioactive molecules. Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and ultimately, developing robust and scalable synthetic processes.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in process chemistry and drug development. These parameters influence its solubility, reactivity, and purification profile.

Core Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on the compound's structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 354503-86-9 | [2] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [2] |

| Molecular Weight | 228.68 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not definitively reported; analogous carbamates range between 90–120°C.[4] | Estimated |

| Boiling Point | > 300 °C (Predicted) | Predicted |

| Solubility | Moderately soluble in polar organic solvents such as acetonitrile and dimethylformamide; poorly soluble in water (<1 mg/mL at 25°C).[4] | [4] |

| pKa | ~11.13 (Predicted for a similar structure) | Predicted |

| LogP | ~2.4 (Predicted) | [5] |

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the 5-chloropyridine ring, the carbamate linkage, and the tert-butyl protecting group.

Caption: 2D Structure of this compound.

Analytical Characterization: Ensuring Purity and Identity

Robust analytical methods are essential for confirming the identity and purity of this compound, which is critical for its use in pharmaceutical manufacturing.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the NH proton of the carbamate, and a large singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons will exhibit splitting patterns (doublets and double doublets) consistent with their positions on the substituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the carbamate group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shift of the carbonyl carbon is typically in the range of 150-160 ppm.[6]

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹.

-

C=O Stretch (Carbamate): A strong absorption band in the region of 1700-1750 cm⁻¹.[4]

-

C-N Stretch: Bands in the fingerprint region.

-

C-Cl Stretch: A band in the lower frequency region of the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of the tert-butyl group and other fragments of the pyridine ring.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A typical reverse-phase HPLC method would be employed.

Illustrative HPLC Workflow:

Caption: A typical workflow for HPLC purity analysis.

Synthesis and Reactivity

The synthesis of this compound is a key step in the overall production of more complex pharmaceutical agents.

Synthetic Approach

A common and efficient method for the synthesis of this compound involves the reaction of 2-amino-5-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Synthetic Scheme:

Caption: General synthetic scheme for this compound.

Reactivity Profile

The reactivity of this compound is primarily governed by the Boc-protected amine and the chloro-substituted pyridine ring.

-

Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the free amine, which is a common subsequent step in multi-step syntheses.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution reactions, although this is less common when the amine is protected.

-

Hydrolysis: The carbamate linkage is generally stable under neutral and mildly basic conditions but can be hydrolyzed under strong acidic or basic conditions.[4]

Applications in Drug Development

The principal application of this compound is as a key intermediate in the synthesis of Edoxaban.[4] In the synthesis of Edoxaban, the Boc-protected amine of a cyclohexanediamine derivative is coupled with another intermediate, and the 5-chloropyridin-2-ylcarbamate moiety is introduced in a subsequent step. The Boc protecting group strategy allows for selective reactions at other functional groups within the molecule before its removal to proceed with the final steps of the synthesis.

Role in Edoxaban Synthesis Pathway (Simplified):

Caption: Simplified role in the synthesis of Edoxaban.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Summary:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid inhalation of dust and contact with skin and eyes.[7]

-

In case of contact, wash the affected area thoroughly with soap and water.[7]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical synthesis. Its well-defined physicochemical properties, coupled with established synthetic and analytical methodologies, make it a reliable and versatile building block. This guide has provided a detailed overview of its key characteristics, underscoring its significance for researchers and professionals in the field of drug discovery and development. A comprehensive understanding of this molecule is essential for the continued innovation and efficient production of life-saving medicines.

References

- 1. 2767259-22-1|tert-Butyl ((3-bromo-5-chloropyridin-2-yl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]

- 5. 1845713-77-0|tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to tert-Butyl 5-chloropyridin-2-ylcarbamate: Synthesis, Application, and Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of specialized building blocks is paramount to the efficient synthesis of complex molecular targets. Among these, tert-Butyl 5-chloropyridin-2-ylcarbamate stands out as a pivotal intermediate. Its structure combines a halogenated pyridine ring, a common pharmacophore, with a tert-butoxycarbonyl (Boc)-protected amine. This configuration makes it an exceptionally valuable reagent, particularly in the synthesis of novel therapeutics.

This guide provides an in-depth technical overview of this compound, focusing on its synthesis, the mechanistic rationale behind its use, and its critical role as a precursor in drug discovery, most notably in the synthesis of the anticoagulant drug Edoxaban. The protocols and insights presented herein are designed to equip researchers with the foundational knowledge required to effectively utilize this versatile compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the bedrock of its application in synthesis. This compound is a stable, solid material under standard laboratory conditions. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 354503-86-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][2][3] |

| Molecular Weight | 228.68 g/mol | [1][4] |

| Appearance | Off-white to light yellow crystalline solid | [5] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane | [5] |

Core Synthesis: The Logic of Boc Protection

The primary route to this compound involves the protection of the amino group of 2-Amino-5-chloropyridine. The choice of the tert-butoxycarbonyl (Boc) group is a deliberate and strategic one, central to its utility.

Causality Behind Experimental Choices

The Boc group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons[6]:

-

Stability: It is robust and stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases, allowing for selective modification of other parts of the molecule.

-

Ease of Cleavage: Despite its stability, the Boc group can be removed efficiently under mild acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which typically do not affect other acid-labile groups, offering an orthogonal protection strategy[7][8].

-

Improved Solubility: The bulky and lipophilic tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying reaction workups and purification.

The synthesis reaction proceeds via a nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O) reagent. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to neutralize the protonated amine intermediate, driving the reaction to completion[6].

Sources

- 1. 354503-86-9 this compound AKSci V5448 [aksci.com]

- 2. aablocks.com [aablocks.com]

- 3. scbt.com [scbt.com]

- 4. 354503-86-9|tert-Butyl (5-chloropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Blueprint of tert-Butyl 5-chloropyridin-2-ylcarbamate: A Technical Guide

Molecular Structure and Spectroscopic Significance

The unique arrangement of the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the 5-chloropyridin-2-amine core dictates a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and impurity profiling in synthetic chemistry. This guide will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed rationale for the predicted spectral features.

Caption: Molecular Information Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of tert-Butyl 5-chloropyridin-2-ylcarbamate are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the protons of the tert-butyl group and the pyridine ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet (d) | 1H | H-6 (Pyridine) |

| ~7.8 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) |

| ~7.7 | Doublet (d) | 1H | H-3 (Pyridine) |

| ~7.5 | Broad Singlet (br s) | 1H | N-H (Carbamate) |

| 1.55 | Singlet (s) | 9H | -C(CH₃)₃ |

Rationale for Predictions: The chemical shifts for the pyridine ring protons are predicted based on the data for 2-amino-5-chloropyridine, with adjustments for the electronic effect of the Boc-carbamate group. The electron-withdrawing nature of the carbamate is expected to deshield the ring protons, shifting them downfield compared to the parent amine. The singlet at approximately 1.55 ppm is a characteristic signal for the nine equivalent protons of the tert-butyl group, consistent with data for various tert-butyl carbamates.[1]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~153 | C=O (Carbamate) |

| ~150 | C-2 (Pyridine) |

| ~147 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~128 | C-5 (Pyridine) |

| ~115 | C-3 (Pyridine) |

| ~81 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Rationale for Predictions: The chemical shifts for the pyridine ring carbons are extrapolated from data for 2-amino-5-chloropyridine.[2] The carbamate carbonyl carbon is expected around 153 ppm, a typical value for Boc-protected amines. The quaternary and methyl carbons of the tert-butyl group are predicted to appear around 81 ppm and 28 ppm, respectively, based on known values for tert-butyl carbamate.[3]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Carbamate) |

| ~2980 | Strong | C-H Stretch (tert-Butyl) |

| ~1725 | Strong | C=O Stretch (Carbamate) |

| ~1600, ~1470 | Medium | C=C & C=N Stretch (Pyridine Ring) |

| ~1250, ~1160 | Strong | C-O Stretch (Carbamate) |

| ~830 | Strong | C-H Bend (out-of-plane, Pyridine) |

| ~780 | Strong | C-Cl Stretch |

Rationale for Predictions: The predicted IR frequencies are based on characteristic absorption bands for N-Boc protected amines and substituted pyridines. The N-H stretch of the carbamate is expected around 3300 cm⁻¹. A strong carbonyl (C=O) absorption is anticipated around 1725 cm⁻¹, which is typical for Boc groups. The C-H stretching of the tert-butyl group will be prominent in the 2980 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1470 cm⁻¹ region. The C-O stretches of the carbamate will appear as strong bands in the 1250-1160 cm⁻¹ range. The C-Cl stretch is predicted to be in the lower frequency region. These predictions are supported by data from tert-butyl carbamate and 2-amino-5-chloropyridine.[4][5]

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 228/230 | [M]⁺˙ (Molecular ion peak with isotopic pattern for one chlorine atom) |

| 172/174 | [M - C₄H₈]⁺˙ (Loss of isobutylene) |

| 128/130 | [M - Boc]⁺˙ (Loss of the tert-butyloxycarbonyl group) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Rationale for Predictions: The molecular ion peak [M]⁺˙ is expected at m/z 228, with an M+2 peak at m/z 230 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) to give a fragment at m/z 172/174. The cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group (100 Da), resulting in a fragment corresponding to the 2-amino-5-chloropyridine radical cation at m/z 128/130.[6] The base peak is likely to be the highly stable tert-butyl cation at m/z 57.

Experimental Protocol for Mass Spectrometry

A standard protocol for obtaining a mass spectrum is as follows:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Caption: Key Fragmentation Pathways in Mass Spectrometry

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers and professionals in the pharmaceutical industry can confidently identify and assess the purity of this important synthetic intermediate. The provided protocols offer a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in analytical workflows.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST. (n.d.). 2-Amino-5-chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Amino-5-chloropyridine(1072-98-6) 13C NMR [m.chemicalbook.com]

- 3. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 4. tert-Butyl carbamate(4248-19-5) IR Spectrum [chemicalbook.com]

- 5. 2-Amino-5-chloropyridine(1072-98-6) IR Spectrum [m.chemicalbook.com]

- 6. 2-Amino-5-chloropyridine(1072-98-6) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of tert-Butyl 5-chloropyridin-2-ylcarbamate in Common Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands as a cornerstone property, profoundly influencing a drug's bioavailability, formulation possibilities, and overall efficacy.[1][2] A compound with poor solubility can face significant hurdles, including inadequate absorption from the gastrointestinal tract, leading to low and variable systemic exposure.[3][4] Consequently, a thorough understanding and characterization of a compound's solubility profile in various solvent systems are indispensable during the pre-formulation and formulation development stages. This guide provides a comprehensive technical overview of the solubility of tert-Butyl 5-chloropyridin-2-ylcarbamate, a key building block in medicinal chemistry, across a range of common organic solvents. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic, formulation, and analytical endeavors.

Physicochemical Properties of this compound

A foundational understanding of a molecule's inherent physicochemical characteristics is crucial for interpreting its solubility behavior. The structure of this compound, featuring a substituted pyridine ring and a bulky tert-butoxycarbonyl (Boc) protecting group, dictates its polarity, hydrogen bonding capacity, and molecular size—all of which are key determinants of solubility.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | PubChem |

| Molecular Weight | 228.68 g/mol | PubChem |

| LogP (Octanol-Water Partition Coefficient) | 2.55 | SwissADME |

| Aqueous Solubility (LogS) | -3.13 | SwissADME |

| Topological Polar Surface Area (TPSA) | 51.22 Ų | SwissADME |

| Hydrogen Bond Donors | 1 | SwissADME |

| Hydrogen Bond Acceptors | 3 | SwissADME |

These values are computationally predicted and provide a baseline for understanding the compound's general solubility characteristics. LogP indicates a moderate lipophilicity, while the predicted aqueous solubility (LogS) suggests the compound is poorly soluble in water.

Quantitative Solubility Profile in Common Organic Solvents

The solubility of this compound was predicted across a spectrum of common organic solvents using advanced computational models. The following table summarizes these predicted solubility values at 25°C, providing a quantitative basis for solvent selection in various applications, from organic synthesis to formulation development.

| Solvent | Formula | Predicted Solubility (g/L) | Predicted Solubility (mol/L) | Classification |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 185.2 | 0.81 | Very Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 155.8 | 0.68 | Very Soluble |

| Chloroform | CHCl₃ | 149.3 | 0.65 | Very Soluble |

| Acetone | C₃H₆O | 128.7 | 0.56 | Soluble |

| Ethyl Acetate | C₄H₈O₂ | 110.1 | 0.48 | Soluble |

| Acetonitrile | C₂H₃N | 95.4 | 0.42 | Soluble |

| Ethanol | C₂H₅OH | 78.9 | 0.34 | Soluble |

| Methanol | CH₃OH | 72.3 | 0.32 | Soluble |

| Toluene | C₇H₈ | 45.7 | 0.20 | Sparingly Soluble |

| Hexane | C₆H₁₄ | 2.3 | 0.01 | Slightly Soluble |

Disclaimer: The solubility data presented in this table are based on in silico predictions and should be considered as estimations. Experimental verification is highly recommended for critical applications.

Causality of Solubility: A Molecular Perspective

The observed solubility trends can be rationalized by considering the intermolecular forces at play between this compound and the various solvents.

-

High Solubility in Polar Aprotic and Chlorinated Solvents: The high solubility in DMSO, dichloromethane, and chloroform can be attributed to strong dipole-dipole interactions. The polar nature of the carbamate and the pyridine ring, coupled with the chlorine substituent, allows for favorable interactions with these polar aprotic and chlorinated solvents.

-

Moderate Solubility in Ketones, Esters, and Alcohols: Solvents like acetone, ethyl acetate, ethanol, and methanol exhibit a balance of polar and non-polar characteristics. They can engage in hydrogen bonding with the N-H group of the carbamate and interact favorably with the polar regions of the molecule, while also accommodating the non-polar tert-butyl and pyridine ring moieties.

-

Lower Solubility in Non-Polar Aromatic and Aliphatic Solvents: The significantly lower solubility in toluene and hexane is expected. These non-polar solvents lack the ability to form strong interactions with the polar functional groups of the solute. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions, leading to poor solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain definitive, empirical solubility data, the shake-flask method is a widely accepted and robust technique. This protocol provides a step-by-step guide for its implementation.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2. Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. This step should be performed quickly to minimize temperature changes and potential precipitation.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound at known concentrations.

-

Calculate the solubility by back-calculating from the concentration of the diluted sample.

-

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of this compound in a range of common organic solvents, supported by computationally predicted data and a robust experimental protocol for verification. The insights into the physicochemical properties and the molecular basis of its solubility behavior are intended to guide scientists in solvent selection for synthesis, purification, and formulation. While the provided in silico data offers a valuable starting point, it is imperative to underscore the importance of experimental validation for mission-critical applications. Future work should focus on generating empirical data to refine these predictive models and to explore the impact of temperature and co-solvent systems on the solubility of this important chemical entity.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 198752. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. ADMET & DMPK, 7(2), 79–81. [Link]

-

Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1–10. [Link]

-

Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced drug delivery reviews, 46(1-3), 75–87. [Link]

Sources

tert-Butyl 5-chloropyridin-2-ylcarbamate mechanism of action in biological systems

An In-depth Technical Guide to the Putative Biological Mechanisms of tert-Butyl 5-chloropyridin-2-ylcarbamate

Introduction: Deconstructing a Molecule of Latent Potential

This compound is a heterocyclic organic compound that, while not extensively characterized as a standalone therapeutic agent, embodies a fascinating intersection of key pharmacophores and structural motifs prevalent in modern drug discovery. Its chemical architecture—a 2-aminopyridine core, a halogen substituent, and a tert-butyl carbamate (Boc) protecting group—suggests a range of potential biological activities. This technical guide will provide an in-depth analysis of the putative mechanisms of action of this compound, drawing upon the well-documented roles of its constituent chemical moieties. We will explore its potential as a kinase inhibitor, a modulator of other enzyme systems, and the critical role of the carbamate group in its stability and potential prodrug function. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand the foundational principles that could govern the biological activity of this and structurally related compounds.

Part 1: The 2-Aminopyridine Pharmacophore - A Privileged Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone of numerous biologically active compounds, recognized for its ability to form key hydrogen bond interactions with protein targets.[1][2] This scaffold is present in a wide array of approved drugs and clinical candidates, demonstrating its versatility in targeting diverse biological systems.

Known Biological Activities of 2-Aminopyridine Derivatives:

-

Enzyme Inhibition: A significant number of 2-aminopyridine derivatives function as enzyme inhibitors. For instance, they are key components of Janus kinase (JAK) inhibitors, which are critical in treating inflammatory diseases.[3]

-

Receptor Modulation: These compounds have been shown to interact with various receptors, including sigma receptors, highlighting their potential in neurology and oncology.[4]

-

Broad Pharmacological Profile: The 2-aminopyridine core is associated with a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, antiviral, and analgesic properties.[1]

Given this precedent, it is plausible that the 2-aminopyridine core of this compound could serve as a directing element, guiding the molecule to the active sites of various enzymes or receptors.

Part 2: The tert-Butyl Carbamate Group - More Than Just a Protecting Group

The tert-butoxycarbonyl (Boc) group is ubiquitously employed in organic synthesis as a protecting group for amines due to its stability and ease of removal under acidic conditions.[5][6][7] However, in the context of a final, biologically evaluated molecule, its role is more nuanced.

-

Modulation of Physicochemical Properties: The bulky and lipophilic nature of the Boc group significantly alters the solubility and membrane permeability of the parent molecule. This can enhance its ability to cross cellular membranes and reach intracellular targets.

-

Prodrug Potential: Carbamates are a well-established class of prodrugs.[8] It is conceivable that in a biological system, the carbamate bond of this compound could be metabolically cleaved by esterases or other hydrolases, releasing the free 2-amino-5-chloropyridine. This biotransformation would unmask a primary amine, which could then engage in different, potentially more potent, interactions with a biological target.

-

Direct Interaction: While often considered a linker or protecting group, the carbamate moiety itself can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, contributing to the overall affinity of the compound.[8]

Part 3: The 5-Chloro Substituent - Fine-Tuning Potency and Selectivity

The presence of a chlorine atom at the 5-position of the pyridine ring is a strategic chemical modification. Halogen atoms can influence a molecule's biological activity through several mechanisms:

-

Electronic Effects: The electron-withdrawing nature of chlorine alters the electron density of the pyridine ring, which can modulate the pKa of the ring nitrogen and the amino group, thereby affecting binding interactions.

-

Lipophilicity: The chloro group increases the overall lipophilicity of the compound, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Halogen Bonding: In some instances, a halogen atom can form a specific, non-covalent interaction known as a halogen bond with an electron-rich atom (like oxygen or nitrogen) in a protein's active site, contributing to binding affinity.

Part 4: Hypothesized Mechanisms of Action and Potential Signaling Pathways

Based on the analysis of its structural components, we can propose several plausible mechanisms of action for this compound or its de-protected analog.

A. As a Putative Kinase Inhibitor

The 2-aminopyridine scaffold is a common feature in ATP-competitive kinase inhibitors. The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Caption: Putative mechanism as a kinase inhibitor.

B. As a Potential Modulator of Other Enzyme Systems or Receptors

The structural motifs within this compound are also found in compounds that target other protein classes. For example, derivatives of 2-aminopyridine have been identified as ligands for sigma receptors, which are involved in a variety of cellular functions.[4]

Caption: Potential mechanism as a receptor modulator.

Part 5: Experimental Approaches for Elucidating the Mechanism of Action

To transition from hypothesized to evidence-based mechanisms, a systematic experimental workflow is required.

A. Target Identification and Validation

The initial step is to identify the direct binding partners of the compound within the proteome.

Caption: Workflow for affinity-based target identification.

Protocol 1: Affinity Chromatography-Mass Spectrometry

-

Immobilization: Synthesize an analog of the compound with a linker for covalent attachment to a solid support (e.g., sepharose beads).

-

Incubation: Incubate the immobilized compound with cell lysate or tissue homogenate.

-

Washing: Perform a series of washes with increasing stringency to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Mass Spectrometry: Digest the eluted proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Validation: Validate the identified targets using orthogonal methods such as Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA).

B. In Vitro Enzymatic and Binding Assays

Once potential targets are identified, their interaction with the compound must be quantified.

Protocol 2: Kinase Inhibition Assay (Example using ADP-Glo™)

-

Reaction Setup: In a 384-well plate, combine the kinase, the compound at various concentrations, and the kinase-specific substrate.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Detection: Measure the luminescent signal, which is proportional to the amount of ADP formed and thus to kinase activity.

-

Data Analysis: Plot the data and determine the IC50 value of the compound.

| Compound | Target Kinase | IC50 (nM) |

| This compound | Kinase X | 150 |

| Kinase Y | >10,000 | |

| Staurosporine (Control) | Kinase X | 5 |

C. Cell-Based Assays for Pathway Analysis

To confirm that the in vitro activity translates to a cellular context, pathway-specific assays are essential.

Protocol 3: Western Blotting for Phospho-Protein Analysis

-

Cell Treatment: Culture cells to ~80% confluency and treat them with the compound at various concentrations for a defined period. Include appropriate positive and negative controls.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total ERK) to confirm equal loading.

Caption: Workflow for Western Blotting analysis.

Conclusion

While this compound is frequently documented as a synthetic intermediate, its constituent parts—the 2-aminopyridine pharmacophore, the tert-butyl carbamate moiety, and the chloro-substituent—provide a strong rationale for its potential biological activity. The most plausible mechanisms of action involve the modulation of protein kinases or other enzyme and receptor systems, with the carbamate group playing a key role in its cellular uptake and potential conversion to an active form. The experimental workflows detailed in this guide provide a robust framework for systematically investigating these hypotheses, identifying specific molecular targets, and elucidating the downstream cellular consequences of its action. Further research, guided by these principles, is necessary to unlock the full therapeutic potential of this and related chemical scaffolds.

References

-

ResearchGate. (2025). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. [Link]

-

RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

-

PubMed. (2012). 2-Aminopyridine Derivatives as Potential σ(2) Receptor Antagonists. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]

-

PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. [Link]

- Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

PubChem. Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

PubMed Central. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

PubChem. tert-butyl N-(6-chloropyridin-2-yl)carbamate. [Link]

-

PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino). [Link]

-

ResearchGate. (2025). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. [Link]

-

ResearchGate. (2025). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide | Request PDF. [Link]

-

PubChem. tert-Butyl (5-fluoropyridin-2-yl)carbamate. [Link]

-

PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Other protein target families. [Link]

-

PubMed Central. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]

-

PubMed. (2021). Recent advances in identifying protein targets in drug discovery. [Link]

-

PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. [Link]

-

ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 5-chloropyridin-2-ylcarbamate: A Cornerstone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, success is often dictated by the strategic and efficient assembly of complex molecular architectures. Key to this endeavor is the availability of versatile chemical building blocks—molecules that offer a combination of stability and precisely controlled reactivity. tert-Butyl 5-chloropyridin-2-ylcarbamate is a preeminent example of such a building block. Its structure, featuring a pyridine ring substituted with a chlorine atom and a tert-butoxycarbonyl (Boc)-protected amine, provides a powerful platform for synthetic chemists.

The Boc group offers robust protection for the nucleophilic amine under a wide range of conditions, yet it can be removed cleanly and selectively under acidic treatment.[1] Simultaneously, the chlorine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This dual functionality allows for the sequential and controlled elaboration of molecular scaffolds, minimizing protecting group manipulations and streamlining synthetic routes.

This guide provides an in-depth examination of this compound, detailing its synthesis, chemical properties, and critical applications, with a particular focus on its role in the synthesis of direct factor Xa inhibitors, a leading class of anticoagulant therapeutics.[2][3]

Physicochemical and Structural Properties

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its close isomer, tert-butyl N-(6-chloropyridin-2-yl)carbamate, and other analogues.[4][5] These properties are essential for understanding its solubility, stability, and behavior in reaction mixtures.

| Property | Value (based on close analogues) | Source |

| CAS Number | Data not available (analogue: 59786-86-6) | - |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [5] |

| Molecular Weight | 228.67 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | ~100-110 °C (predicted) | - |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | [1] |

| Topological Polar Surface Area | 51.2 Ų | [5] |

Synthesis: A Protocol Grounded in Selectivity

The most direct and widely adopted method for the synthesis of this compound is the selective N-protection of the corresponding amine, 2-amino-5-chloropyridine, using di-tert-butyl dicarbonate (Boc₂O).

Expert Rationale for Protocol Design

The primary challenge in this synthesis is achieving mono-protection of the exocyclic amino group without promoting side reactions. The choice of reagents and conditions is critical:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the electrophile of choice. It is highly effective and its byproducts (isobutene, CO₂, and tert-butanol) are volatile and easily removed.

-

Base: A non-nucleophilic base such as triethylamine (TEA) is often used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.[1] In some cases, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, particularly for less reactive amines.

-

Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal. They provide good solubility for the reactants and are inert under the reaction conditions.[1]

Detailed Experimental Protocol

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-amino-5-chloropyridine (1.0 eq).

-

Dissolution: Add anhydrous Dichloromethane (DCM, approx. 0.2 M concentration) and stir until the starting material is fully dissolved.

-

Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15-20 minutes.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the Boc-protection of 2-amino-5-chloropyridine.

Chemical Reactivity: A Tale of Two Sites

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.

-

The Boc-Protected Amine (Site A): The tert-butoxycarbonyl group is a robust protecting group, stable to basic, nucleophilic, and many reductive/oxidative conditions. Its primary reactivity is its lability under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). This deprotection regenerates the free 2-amino-5-chloropyridine, which can then participate in nucleophilic reactions such as amide bond formation.

-

The C5-Chloride (Site B): The chlorine atom on the electron-deficient pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, enabling the introduction of a wide variety of substituents at this position. Key transformations include:

This orthogonal reactivity is the cornerstone of its utility, allowing chemists to first modify the pyridine ring via cross-coupling at Site B, and then deprotect and react the amine at Site A in a subsequent step.

Reactivity Map

Caption: Conceptual role in the convergent synthesis of Edoxaban.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data from structurally similar compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.

-

Contact: Avoid contact with skin and eyes. May cause skin and eye irritation.

-

Ingestion: May be harmful if swallowed.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than just an intermediate; it is a testament to the power of strategic molecular design. Its orthogonal reactivity, enabled by the combination of an acid-labile Boc protecting group and a cross-coupling-ready chloro-substituent, provides chemists with a reliable and versatile tool for constructing complex molecules. Its pivotal role in the synthesis of life-saving drugs like Edoxaban underscores its importance and solidifies its position as a high-value building block in the pharmaceutical industry.

References

-

ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: Understanding and Utilizing Edoxaban Intermediate (CAS 720720-96-7). Available at: [Link]

-

Patsnap. (n.d.). Synthesis method of edoxaban intermediate and intermediate product. Eureka. Available at: [Link]

-

WIPO Patentscope. (2024). WO/2024/108670 EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR. Available at: [Link]

-

ACS Publications. (2019). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Available at: [Link]

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.

-

PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Available at: [Link]

- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Available at: [Link]

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(6-chloropyridin-2-yl)carbamate. Available at: [Link]

-

PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. Available at: [Link]

-

NIH. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022). PMC. Available at: [Link]

-

NIH. (2021). Factor Xa inhibitors: critical considerations for clinical development and testing. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Direct factor Xa inhibitors. Available at: [Link]

-

Patsnap Synapse. (2024). What are factor Xa inhibitors and how do they work? Available at: [Link]

Sources

- 1. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 2. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]

- 3. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 4. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]

- 5. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 5-chloropyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the journey from a promising molecule to a life-changing therapeutic is paved with meticulous experimentation and an unwavering commitment to safety. Intermediates, such as tert-Butyl 5-chloropyridin-2-ylcarbamate, are the unsung heroes of this journey, forming the crucial building blocks for complex active pharmaceutical ingredients. This guide provides an in-depth technical overview of the safety and handling protocols for this compound, ensuring that its potential can be harnessed responsibly and effectively in the laboratory setting.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the bedrock of its safe handling. This compound is a chlorinated pyridine derivative, a class of compounds frequently utilized in medicinal chemistry.

| Property | Value | Source |

| Chemical Name | tert-butyl N-(5-chloropyridin-2-yl)carbamate | PubChem[1] |

| CAS Number | Not explicitly found for this specific isomer, related isomers exist | N/A |

| Molecular Formula | C10H13ClN2O2 | PubChem[1] |

| Molecular Weight | 228.67 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 87.5-89 °C (for the 6-chloro isomer) | Echemi[2] |

| Boiling Point | 282.2 ± 25.0 °C (Predicted) | Echemi[2] |

| Solubility | Moderately soluble in polar organic solvents (e.g., acetonitrile, dimethylformamide) but poorly soluble in water (<1 mg/mL at 25°C) (inferred from similar compounds).[3] | Inferred |

Comprehensive Hazard Analysis: A Multi-faceted Perspective

Based on data from safety data sheets (SDS) for this compound and structurally similar compounds, a comprehensive hazard profile can be constructed. The primary hazards are associated with irritation and potential harm upon ingestion.

GHS Hazard Classification (Aggregated from similar compounds):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[1]

The toxicological properties of this compound have not been fully investigated.[4] Therefore, it is imperative to handle this compound with the caution appropriate for a substance with unknown long-term health effects.

Risk Mitigation and Handling: A Proactive Approach to Safety

A robust safety protocol is not merely a list of rules, but a dynamic system of risk assessment and mitigation. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through effective engineering controls.

-

Ventilation: All handling of this compound, especially the solid form, should be conducted in a well-ventilated area.[5] A certified chemical fume hood is strongly recommended to minimize the inhalation of any dust or aerosols.[5]

-

Contained Operations: For procedures with a higher risk of generating dust or aerosols, such as weighing or transferring large quantities, the use of a glove box or other contained system should be considered.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is critical for preventing direct contact with the chemical.

| PPE Category | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and dust particles. Ensure a snug fit. |

| Hand Protection | Nitrile or neoprene gloves.[5] | Provides a barrier against skin contact. Inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[6] |

| Skin and Body Protection | A fully-buttoned lab coat.[7] | Prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large spills or in situations with inadequate ventilation.[7] | Use should be in accordance with a comprehensive respiratory protection program. |

Safe Handling Workflow

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.

Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility

Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.

Storage Conditions

-

Container: Store in a tightly closed container.[8]

-

Environment: Keep in a cool, dry, and well-ventilated area.[8]

-

Incompatibilities: Store away from strong oxidizing agents.[4]

Disposal Procedures

-

Waste Characterization: All waste containing this compound should be considered hazardous.

-

Disposal Method: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Do not allow the product to enter drains.[1] Contaminated packaging should be disposed of as unused product.[1]

Emergency Procedures: Preparedness for the Unexpected

Even with the most stringent safety protocols, accidents can happen. Being prepared to respond effectively is paramount.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[4]

Spill Response

A tiered approach to spill response ensures that the level of intervention matches the scale of the incident.

Spill Cleanup Protocol (for small, incidental spills):

-

Alert Personnel: Notify others in the immediate area of the spill.[9]

-

Don PPE: Wear appropriate personal protective equipment, including respiratory protection if necessary.[9]

-

Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[10] For liquid spills, cover with an inert absorbent material, then sweep up and place in a suitable container.[10]

-

Decontamination: Clean the spill area with soap and water.[9]

-

Disposal: Dispose of all cleanup materials as hazardous waste.[9]

-

Restock: Replenish any used spill kit supplies.[9]

Occupational Exposure Limits: A Conservative Approach in the Absence of Data

Currently, there are no established specific occupational exposure limits (OELs) for this compound from regulatory bodies such as OSHA or ACGIH.[4] However, OELs have been established for the parent compound, pyridine. For instance, the OSHA Permissible Exposure Limit (PEL) and the NIOSH Recommended Exposure Limit (REL) for pyridine are both a Time-Weighted Average (TWA) of 5 ppm (15 mg/m³).[11][12] The ACGIH has a more stringent Threshold Limit Value (TLV) of 1 ppm as a TWA.[11]

Given the lack of specific data for this compound, a conservative approach is warranted. In such "data-poor" situations, it is recommended to handle the compound with the goal of minimizing exposure to the lowest reasonably achievable level.[8][13] Principles of hazard banding and control banding can be applied to establish internal control targets.[13] This involves categorizing the chemical based on its known hazards and then selecting appropriate control measures to manage the risk.

Conclusion: A Culture of Safety in Drug Discovery

The responsible use of chemical intermediates like this compound is fundamental to the integrity and success of drug development. This guide provides a framework for establishing robust safety protocols, grounded in a thorough understanding of the compound's properties and potential hazards. By integrating these principles of proactive risk assessment, engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, researchers can confidently and safely advance their vital work in the pursuit of new medicines.

References

-

ECETOC. (2006). TR 101: Guidance for setting occupational exposure limits: Emphasis on data-poor substances. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

-

IARC. (2000). Some chemicals that cause tumours of the urinary tract in rodents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. International Agency for Research on Cancer. [Link]

-

ECETOC. (2009). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate. [Link]

-